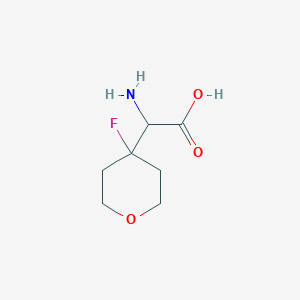
2-Amino-2-(4-fluorooxan-4-yl)aceticacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-2-(4-fluorooxan-4-yl)acetic acid is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an amino group and a fluorooxan ring, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(4-fluorooxan-4-yl)acetic acid typically involves the reaction of 4-fluorooxan-4-yl derivatives with amino acids under controlled conditions. One common method includes the nucleophilic substitution reaction where the fluorooxan ring is introduced to the amino acid backbone. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to enhance efficiency and reduce costs. This involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. The raw materials are sourced in bulk, and the reaction parameters are fine-tuned to maximize the output while minimizing waste .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-2-(4-fluorooxan-4-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Hydroxylamine, ammonia.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxanone derivatives, while reduction can produce hydroxylated compounds .
Applications De Recherche Scientifique
2-Amino-2-(4-fluorooxan-4-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials and as a precursor for manufacturing pharmaceuticals.
Mécanisme D'action
The mechanism by which 2-Amino-2-(4-fluorooxan-4-yl)acetic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing biochemical pathways. The fluorooxan ring plays a crucial role in its binding affinity and specificity, making it a valuable tool for studying molecular interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-2-(4-fluorophenyl)acetic acid: A glycine derivative with similar structural features but different biological activities.
2-Amino-2-(2,4-difluorophenyl)acetic acid: Another derivative with distinct chemical properties and applications.
Uniqueness
2-Amino-2-(4-fluorooxan-4-yl)acetic acid stands out due to its unique fluorooxan ring, which imparts specific chemical reactivity and biological activity. This makes it a versatile compound for various research and industrial applications, distinguishing it from other similar compounds .
Propriétés
Formule moléculaire |
C7H12FNO3 |
|---|---|
Poids moléculaire |
177.17 g/mol |
Nom IUPAC |
2-amino-2-(4-fluorooxan-4-yl)acetic acid |
InChI |
InChI=1S/C7H12FNO3/c8-7(5(9)6(10)11)1-3-12-4-2-7/h5H,1-4,9H2,(H,10,11) |
Clé InChI |
KORMEHWGBOJDGD-UHFFFAOYSA-N |
SMILES canonique |
C1COCCC1(C(C(=O)O)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amine](/img/structure/B13061929.png)
![1-{bicyclo[2.2.1]heptan-2-yl}-4-methyl-1H-pyrazol-3-amine](/img/structure/B13061934.png)

![tert-Butyl 8,8-difluoro-2,6-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B13061940.png)
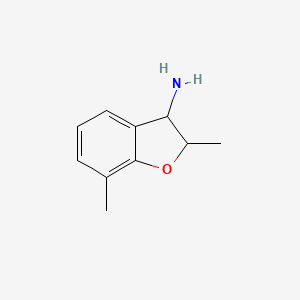
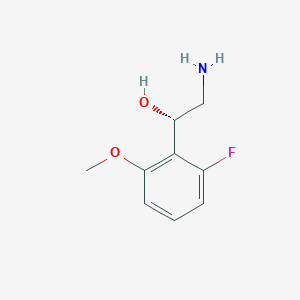
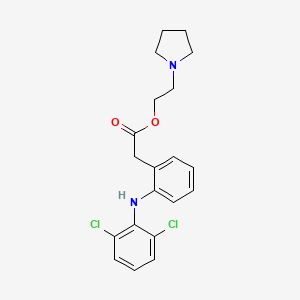
![1-[(3-Chlorophenyl)sulfanyl]cyclobutane-1-carboxylic acid](/img/structure/B13061974.png)

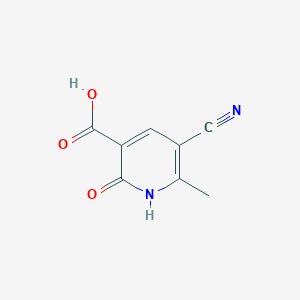
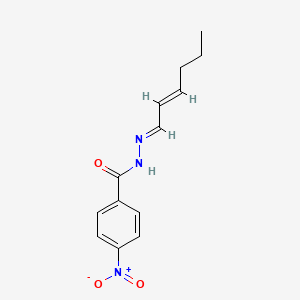
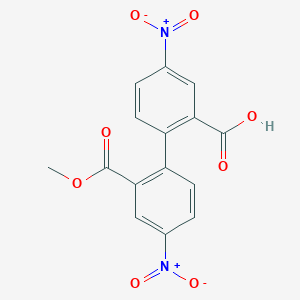
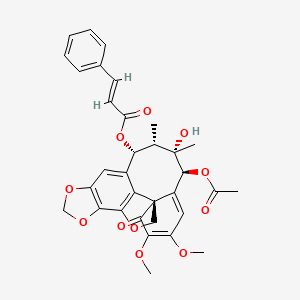
![5,5-Difluoro-N-((S)-3-((1R,3R,5S)-3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl)-1-phenylpropyl)-1-methylpiperidine-3-carboxamide](/img/structure/B13061993.png)
